Benzoate
Overview
Description
Benzoate is the simplest member of the class of benzoates that is the conjugate base of benzoic acid, comprising a benzoic acid core with a proton missing to give a charge of -1. It has a role as a human xenobiotic metabolite and a plant metabolite. It is a conjugate base of a benzoic acid.
Derivatives of BENZOIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxybenzene structure.
Scientific Research Applications
Food and Beverage Preservation
Benzoate salts like sodium this compound and potassium sorbate are extensively used in the food and beverage industry as preservatives. Their efficacy in preventing spoilage and extending shelf life is well-documented. However, the safety of these compounds has been a subject of scrutiny. Studies have highlighted concerns about the formation of benzene, a carcinogen, when this compound reacts with ascorbic acid in beverages. Also, this compound's role as a competitive inhibitor of D-amino acid oxidase suggests its influence on neurotransmission and cognitive functions. Notably, this compound has shown teratogenic and neurotoxic effects in zebrafish embryos and has been linked to chromosome aberrations in human lymphocytes and mutagenic effects in yeast cells. Despite these findings, no conclusive evidence exists to associate significant human consumption with these damages. Moreover, sodium this compound has demonstrated clinical benefits in treating urea cycle disorders and shows potential in treating conditions like multiple sclerosis, schizophrenia, Alzheimer's disease, and Parkinson's disease (Piper & Piper, 2017).
Pharmacokinetics and Dietary Exposures
Physiologically-based pharmacokinetic (PBPK) models have been developed for benzoic acid (BA), focusing on metabolic variations in rats, guinea pigs, and humans. These models are crucial in understanding the dosimetric differences and predicting hepatic metabolism rates, providing insights into internal exposures corresponding to various dosing schemes. This research aids in reducing uncertainties associated with dietary exposures to benzoates, thereby informing safety standards and regulations (Hoffman & Hanneman, 2017).
Toxicity and Safety in Food Products
The toxicity and safety of sodium this compound as a food preservative have been explored in depth. Despite being considered safe by major regulatory agencies, there's ongoing debate over its potential health effects. Studies have emphasized the need to investigate natural food ingredients that might offer similar preservative effects as this compound but with reduced adverse effects (Shahmohammadi, Javadi, & Nassiri-Asl, 2016).
Synthesis and Applications in Organic Chemistry
Methyl-2-formyl this compound, a derivative of this compound, is a versatile substrate in organic synthesis. It serves as a precursor for medical products and is known for its wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance in the synthesis of new bioactive molecules underscores this compound's role in pharmaceutical research (Farooq & Ngaini, 2019).
Environmental and Water Safety Standards
The environmental impact of benzoic acid and sodium this compound has been evaluated to revise maximum permissible concentrations (MPCs) in water. New literature data suggests the need for adjustment of current MPCs, considering the toxic effects of these compounds, particularly on the central nervous system. This research informs regulatory practices and ensures the safety of water resources (Zholdakova et al., 2021).
Properties
IUPAC Name |
benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043771 | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-76-7 | |
Record name | Benzoate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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